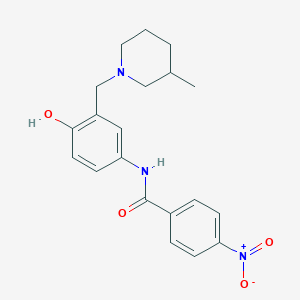![molecular formula C18H16Cl2N2O3 B230802 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)
1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone, also known as MDMA or ecstasy, is a synthetic drug that has been used recreationally for its euphoric effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. Dopamine is a neurotransmitter that regulates motivation and reward. Norepinephrine is a neurotransmitter that regulates arousal and alertness. By increasing the levels of these neurotransmitters, 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone produces feelings of euphoria, increased empathy, and decreased anxiety.
Biochemical and Physiological Effects:
1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone has been shown to have both short-term and long-term effects on the brain. Short-term effects include increased heart rate, blood pressure, and body temperature, as well as dehydration and muscle tension. Long-term effects include damage to serotonin-producing neurons, which can lead to depression, anxiety, and memory impairment.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its ability to produce consistent and predictable effects in subjects. However, 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone is also a controlled substance and requires special permits and regulations for use in research. Additionally, the use of 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone in research is controversial and has been subject to ethical debates.
Orientations Futures
For 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone research include the development of new therapeutic applications, better understanding of long-term effects, and safer synthesis methods.
Méthodes De Synthèse
1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to produce MDP2P, which is then reacted with methylamine to produce 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone. The synthesis of 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone is complex and requires a high level of expertise and equipment.
Applications De Recherche Scientifique
1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone has shown potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone-assisted psychotherapy can improve symptoms of PTSD and anxiety in patients. 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone has also been studied for its potential use in the treatment of depression, autism, and addiction.
Propriétés
Formule moléculaire |
C18H16Cl2N2O3 |
|---|---|
Poids moléculaire |
379.2 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-yl-[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16Cl2N2O3/c19-13-2-3-14(20)15(10-13)21-5-7-22(8-6-21)18(23)12-1-4-16-17(9-12)25-11-24-16/h1-4,9-10H,5-8,11H2 |
Clé InChI |
ZQVVOMYQBYPPDJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)






![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)